(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine

Description

Structural Characterization and Nomenclature

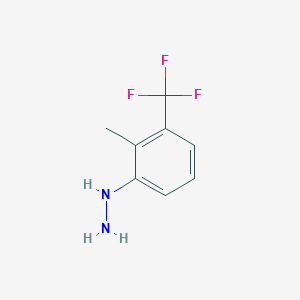

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine possesses the molecular formula C₈H₉F₃N₂ and is assigned the Chemical Abstracts Service registry number 922511-03-3. The compound exhibits a molecular weight of 190.17 grams per mole, with its hydrochloride salt form displaying a molecular weight of 226.63 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as [2-methyl-3-(trifluoromethyl)phenyl]hydrazine, which accurately reflects the substitution pattern on the aromatic ring.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NNC1=CC=CC(C(F)(F)F)=C1C, which clearly illustrates the connectivity between the hydrazine moiety and the substituted benzene ring. The compound's three-dimensional structure features the hydrazine nitrogen atoms positioned at the 1-position of the benzene ring, while the methyl group occupies the 2-position and the trifluoromethyl group resides at the 3-position. This particular substitution pattern creates a unique electronic environment that influences the compound's reactivity and physicochemical properties.

The nomenclature variations found in chemical databases include alternative designations such as "Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-" and "this compound". These variations maintain consistency in describing the core structure while following different systematic naming conventions. The compound's MDL number MFCD18432519 provides an additional unique identifier for database searches and chemical inventory management.

Historical Context and Development

The development of this compound emerged from the broader evolution of organofluorine chemistry and the recognition of fluorinated compounds' unique properties in pharmaceutical and materials science applications. The synthesis of fluorinated arylhydrazines has historically been challenging due to the need to introduce both the hydrazine functionality and the trifluoromethyl group while maintaining the desired substitution pattern on the aromatic ring.

Traditional approaches to fluorinated arylhydrazine synthesis relied on the condensation of arylhydrazines with carbonyl compounds or the Japp-Klingemann reaction involving aryldiazonium salts. However, these methods often required multiple synthetic steps and harsh reaction conditions, limiting their practical application. The development of more efficient synthetic routes has been driven by the increasing demand for fluorinated building blocks in drug discovery and development programs.

Recent synthetic advances have established catalyst-free protocols for the formation of carbon-nitrogen double bonds using fluorinated hydrazines, including this compound. These developments represent a significant improvement over traditional methods by eliminating the need for metal catalysts and reducing reaction complexity. The protocol demonstrates excellent tolerance for fluorine-containing substituents, with reactions proceeding efficiently even with electron-withdrawing groups such as trifluoromethyl moieties.

The synthesis methodology has evolved to accommodate steric hindrance effects, with this compound requiring extended reaction times of 30-60 minutes compared to less substituted analogs. This observation reflects the influence of both electronic and steric factors on reaction kinetics, providing valuable insights for optimizing synthetic protocols involving similar fluorinated substrates.

Position in Organofluorine Chemistry

This compound occupies a significant position within the broader landscape of organofluorine chemistry, representing a class of compounds that combine the unique properties of fluorine with the reactivity of hydrazine functional groups. Organofluorine compounds have gained prominence due to fluorine's small size and high electronegativity, which impart distinctive physical and chemical properties that are highly valued in pharmaceutical and materials applications.

The trifluoromethyl group present in this compound serves as a key pharmacophore in medicinal chemistry, enhancing lipophilicity, metabolic stability, and bioavailability of drug candidates. The introduction of fluorinated groups into aromatic systems has been shown to positively affect drug potency and target selectivity by modulating physicochemical parameters and drug metabolism. This compound exemplifies the strategic incorporation of fluorine into organic molecules to achieve desired biological and chemical properties.

Fluorinated hydrazones, which can be derived from this compound, serve as versatile platforms for generating various fluorinated pyrazole species and diverse nitrogen-containing compounds. The unique reactivity of these fluorinated building blocks has attracted considerable research attention, leading to the development of innovative synthetic methodologies that leverage their distinctive electronic properties.

| Property | This compound | Reference Compound (3-Trifluoromethylphenylhydrazine) |

|---|---|---|

| Molecular Formula | C₈H₉F₃N₂ | C₇H₇F₃N₂ |

| Molecular Weight | 190.17 g/mol | 176.14 g/mol |

| CAS Number | 922511-03-3 | 368-78-5 |

| Substitution Pattern | 2-methyl-3-trifluoromethyl | 3-trifluoromethyl |

The compound's position in organofluorine chemistry is further enhanced by its potential applications in diversity-oriented synthesis based on fluorine-containing building blocks. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) substituents creates a unique electronic environment that can be exploited for selective transformations and the construction of complex molecular architectures.

Significance in Phenylhydrazine Research

The significance of this compound in phenylhydrazine research stems from its unique structural features that provide insights into structure-activity relationships and reaction mechanisms within this important class of compounds. Phenylhydrazines have long been recognized as valuable synthetic intermediates and pharmaceutical building blocks, with their reactivity patterns being extensively studied and utilized in organic synthesis.

Research findings indicate that electronic effects of substituents on the phenyl ring have measurable but limited impact on reaction efficiency when phenylhydrazines are employed in condensation reactions. The presence of both electron-donating and electron-withdrawing functionalities in this compound provides a unique system for investigating these electronic effects. Studies have demonstrated that reactions proceed effectively with substrates bearing both types of substituents, suggesting that the position of substituents on the phenyl ring has a limited effect on overall reaction efficiency.

The compound serves as an important model system for understanding steric effects in phenylhydrazine chemistry. Research has shown that large steric phenylhydrazines can provide desired products in excellent yields, typically around 90 percent, despite the increased steric bulk. This finding has important implications for the design of synthetic routes involving sterically demanding substrates and highlights the robustness of certain reaction protocols.

| Reaction Parameter | This compound | General Phenylhydrazines |

|---|---|---|

| Typical Reaction Time | 30-60 minutes | 5-15 minutes |

| Product Yield | 88-90% | 90-95% |

| Electronic Tolerance | High (both donor/acceptor groups) | Variable |

| Steric Tolerance | High | Moderate |

Recent advances in tandem double hydroamination reactions have demonstrated the versatility of fluorinated phenylhydrazines, including this compound, in forming trifluoromethylated heterocyclic compounds. These reactions can produce three distinct types of products: pyrazolidines, pyrazolines, and pyrazoles, depending on the specific reaction conditions and substrate variations. The ability to access multiple product types from a single starting material underscores the synthetic utility of this compound class.

The compound's significance extends to its role as a building block for the synthesis of more complex fluorinated molecules. The dual functionality provided by the hydrazine moiety and the fluorinated aromatic system enables the construction of diverse molecular frameworks that are valuable in medicinal chemistry and materials science applications. Research continues to explore new applications for this compound and related fluorinated phenylhydrazines, with particular emphasis on developing more efficient and sustainable synthetic methodologies.

Properties

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-5-6(8(9,10)11)3-2-4-7(5)13-12/h2-4,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRNWDNDAIZCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717362 | |

| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922511-03-3 | |

| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine, often encountered in its hydrochloride salt form, is an organic compound characterized by a phenyl ring substituted with both a trifluoromethyl group and a methyl group, along with a hydrazine functional group. This unique structure enhances its biological activity through increased lipophilicity and the ability to form covalent bonds with various biological targets.

The synthesis of this compound typically involves several steps, often utilizing continuous flow reactors for efficiency. The trifluoromethyl group significantly enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets efficiently. The hydrazine moiety can interact with nucleophilic sites on proteins or nucleic acids, suggesting potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes, which may lead to therapeutic effects in various diseases. For instance, its derivatives have been explored for their potential as monoamine oxidase B (MAO-B) inhibitors, which can alleviate symptoms of dopamine-linked neuropathologies such as depression and Parkinson's disease .

- Cellular Interactions : The compound's interaction with cellular signaling pathways has been a focus of research. Its lipophilicity allows for effective cellular uptake, leading to modulation of intracellular processes.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, although detailed mechanisms and efficacy in vivo remain to be fully elucidated.

The mechanism of action involves the formation of covalent bonds with target proteins or nucleic acids within cells. This interaction can modulate the activity of these biomolecules, potentially leading to altered signaling pathways and cellular responses. The trifluoromethyl group enhances the reactivity of the compound, making it a potent candidate for further pharmacological development.

Case Studies

- MAO-B Inhibition : A study investigating the structure-activity relationship of hydrazine derivatives found that certain modifications led to significant MAO-B inhibition at concentrations as low as 100 nM, with some compounds displaying IC50 values around 56 nM .

- Anticancer Potential : Research into the anticancer effects of hydrazine derivatives has indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl and hydrazine functionalities | Enzyme inhibition, potential anticancer properties |

| (2-Methyl-3-(trifluoromethyl)phenyl)amine | Contains an amine instead of hydrazine | Limited biological activity compared to hydrazines |

| 3,5-Bis(trifluoromethyl)phenylhydrazine | Multiple trifluoromethyl groups | Enhanced lipophilicity but complex synthesis |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substitution pattern on the phenyl ring significantly impacts the physicochemical and biological properties of hydrazine derivatives:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine increases the acidity of the hydrazine NH protons, facilitating nucleophilic reactions. This contrasts with non-fluorinated analogs like phenylhydrazine, which exhibit lower reactivity .

- This contrasts with 2-(Trifluoromethyl)phenylhydrazine (C₇H₇F₃N₂), which lacks a methyl group and may exhibit less steric control .

Data Tables: Key Comparative Properties

Table 1. Structural and Physical Properties

Preparation Methods

Diazotization Reaction

The initial step involves converting the aromatic amine (2-methyl-3-(trifluoromethyl)aniline) into a diazonium salt. This is typically achieved by reacting the aniline with sodium nitrite in an acidic medium, usually hydrochloric acid, under controlled low temperatures to stabilize the diazonium intermediate.

Key parameters and conditions:

- Reactants: 2-methyl-3-(trifluoromethyl)aniline, sodium nitrite, concentrated hydrochloric acid, water.

- Temperature control: Maintained between approximately -5°C to 15°C to prevent decomposition.

- pH adjustment: Sodium carbonate solution (10-12 wt%) is added post-diazonium formation to adjust the pH to around 5-7 for optimal stability.

- Molar ratios: Sodium nitrite is used in slight excess relative to the aniline (1:1.05 to 1:3 molar ratio).

- Concentrated hydrochloric acid and water are mixed and cooled in a reaction vessel.

- The aniline derivative is added dropwise, generating a white solid precipitate.

- Sodium nitrite solution is added dropwise at low temperature, forming the diazonium salt.

- The pH is adjusted with sodium carbonate to stabilize the diazonium intermediate.

Reduction Reaction

Following diazotization, the diazonium salt is reduced to the hydrazine derivative using sodium sulfite as the reducing agent.

Key parameters and conditions:

- Reducing agent: Sodium sulfite aqueous solution (typically 15-25% concentration).

- Temperature: Reaction mixture cooled to 0-20°C during addition, then stirred at room temperature for 1-3 hours.

- Post-reduction treatment: Addition of concentrated hydrochloric acid followed by refluxing for 1-4 hours to complete the reaction and purify the product.

- Isolation: Cooling the reaction mixture to 0-20°C causes the hydrazine hydrochloride to precipitate, which is then filtered and dried.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Purity (%) (HPLC) | Remarks |

|---|---|---|---|---|

| Diazotization | 0-15°C, pH 5-7, NaNO2 excess | N/A | N/A | Formation of diazonium salt |

| Reduction | Na2SO3 15-25%, 0-25°C, reflux 1-4 h | 75-85 | 97-99 | Hydrazine hydrochloride isolated |

| Example 1 | Reflux 3 h, 0-10°C cooling | 85 | 97.0 | White crystalline solid |

| Example 2 | Reflux 1 h, 0-5°C cooling | 80 | 99.0 | High purity product |

| Example 3 | Reflux 2.5 h, 0-5°C cooling | 80 | 98.5 | Consistent yield and purity |

Detailed Reaction Scheme

$$

\text{2-Methyl-3-(trifluoromethyl)aniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium salt} + \text{NaCl} + \text{H}2\text{O}

$$

$$

\text{Diazonium salt} + \text{Na}2\text{SO}3 + \text{HCl} \rightarrow \text{(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride} + \text{by-products}

$$

Notes on Optimization and Purity

- The stoichiometry and concentration of sodium nitrite and sodium sulfite are critical for maximizing yield and purity.

- Temperature control during diazotization prevents side reactions and decomposition of the diazonium salt.

- pH adjustment post-diazonium formation ensures stability and successful subsequent reduction.

- Reflux time and acid concentration during the reduction step influence the completeness of the reaction and purity of the hydrazine product.

- The final product is typically obtained as a white crystalline solid with purity in the range of 97-99% as confirmed by HPLC analysis.

Q & A

Q. What analytical methods validate synthetic intermediates in complex reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.